molecular formula C11H9ClN2 B8466150 2-chloro-N-phenylpyridin-4-amine

2-chloro-N-phenylpyridin-4-amine

Cat. No. B8466150
M. Wt: 204.65 g/mol
InChI Key: FNEMOPULEWYPMQ-UHFFFAOYSA-N
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Patent
US06787551B2

Procedure details

The title compound (3.8 g) was prepared by the same procedure as the preparation 4 except for using 2-chloro-4-nitropyridine (3.2 g) and aniline (5.7 g).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][N:3]=1.N[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[NH:8]([C:6]1[CH:7]=[C:2]([Cl:1])[N:3]=[CH:4][CH:5]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)[N+](=O)[O-]
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
NC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(C1=CC=CC=C1)C1=CC=NC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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